methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338749-00-1](/img/structure/B2877459.png)
[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-chloro-3-nitrophenyl)methanone O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime is a complex organic molecule that features a cyclopropyl group attached to a benzodioxole ring, a nitrophenyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst such as rhodium or copper.
Attachment of the Benzodioxole Ring: The benzodioxole moiety can be synthesized through a condensation reaction involving catechol and formaldehyde, followed by cyclization.
Formation of the Methanone Linkage: The methanone linkage is typically formed through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, using a mixture of concentrated nitric and sulfuric acids.
Oxime Formation: The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl and oxime groups suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The structural features of the molecule suggest it could be a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industry, this compound might be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals. Its unique structure could impart desirable properties to materials, such as increased stability or specific reactivity.
Mechanism of Action
The mechanism by which 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxime group may form hydrogen bonds with active site residues, while the nitrophenyl group could participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)cyclopropylmethanone: Lacks the nitro and oxime groups, potentially resulting in different reactivity and biological activity.
2-(1,3-benzodioxol-5-yl)cyclopropylmethanone: Similar structure but without the oxime group, which may affect its interaction with biological targets.
2-(1,3-benzodioxol-5-yl)cyclopropylmethanone: Lacks the oxime group, which could influence its chemical reactivity and biological properties.
Uniqueness
The presence of both the nitrophenyl and oxime groups in 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, stability, and potential biological activity, making it a versatile molecule for various applications.
2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-chloro-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2O5/c25-16-4-1-15(20(27)9-16)11-34-28-24(14-2-5-19(26)21(7-14)29(30)31)18-10-17(18)13-3-6-22-23(8-13)33-12-32-22/h1-9,17-18H,10-12H2/b28-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAGEQMJQZKMAS-ZZIIXHQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)
![3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea](/img/structure/B2877381.png)
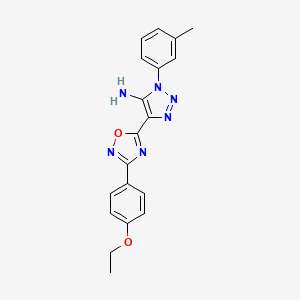
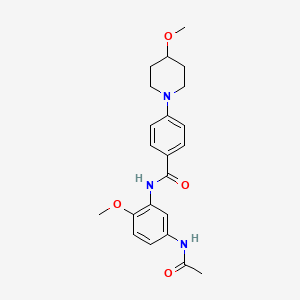
![2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2877384.png)
![N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2877385.png)
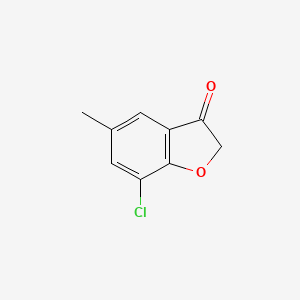
![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide](/img/structure/B2877388.png)
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2877389.png)
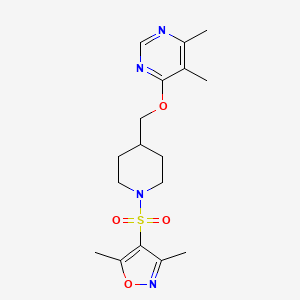
![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)
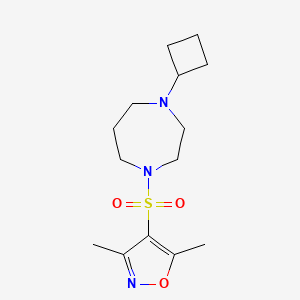
![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)
